![molecular formula C9H13NO4 B2771183 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 1564961-51-8](/img/structure/B2771183.png)

2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

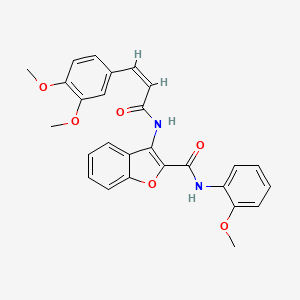

The compound “2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

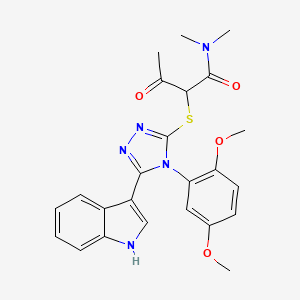

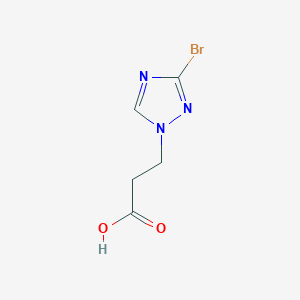

The synthesis of this compound could involve the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis

The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

In terms of chemical reactions, tert-butoxide can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Applications De Recherche Scientifique

Enantioselective Synthesis

A study by Magata et al. (2017) demonstrated the high optical purity synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate via a Pd-catalyzed amide coupling, showcasing the compound's utility in obtaining enantiomerically pure compounds for further pharmaceutical applications (Magata et al., 2017).

Masked Forms of Activated Carboxylic Acids

Research by Wasserman, Gambale, and Pulwer (1981) revealed that oxazoles can serve as masked forms of activated carboxylic acids, useful in the synthesis of macrolides and other complex molecules, demonstrating the compound's synthetic versatility (Wasserman, Gambale, & Pulwer, 1981).

Building Blocks for Synthesis of Enantiomerically Pure Compounds

Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds, highlighting the compound's role in synthesizing chiral derivatives of pyruvic acid and other acids (Zimmermann & Seebach, 1987).

Block Copolymers Synthesis

A study by Krieg et al. (2012) on the synthesis of block copolymers of Poly(2-oxazoline)s and Poly(meth)acrylates showcased a novel route combining poly(2-oxazoline)s prepared via CROP with RAFT polymerization, emphasizing the compound's potential in materials science (Krieg et al., 2012).

Side Chain Modification for Poly(2-oxazoline)s

Research by Sehlinger et al. (2015) on the versatile side chain modification via isocyanide-based multicomponent reactions demonstrated the ability to tune the properties of poly(2-oxazoline)s, underscoring the importance of such compounds in developing materials with specific thermal and cloud point properties (Sehlinger et al., 2015).

Mécanisme D'action

Target of Action

It’s structurally related to n-(tert-butoxycarbonyl)ethanolamine , which is used in biochemical reagents and is a derivative of amines .

Mode of Action

Compounds with similar structures, such as n-(tert-butoxycarbonyl)ethanolamine, are used in the synthesis of phosphatidylserine ethanolamine and ornithine , suggesting that they may interact with their targets to facilitate these biochemical reactions.

Biochemical Pathways

Related compounds are involved in the synthesis of dipeptides , indicating that this compound may also influence peptide synthesis pathways.

Pharmacokinetics

For instance, N-(tert-butoxycarbonyl)ethanolamine is soluble in water or 1% acetic acid, ethyl acetate, and methanol , which suggests it could have good bioavailability.

Result of Action

Related compounds have been used in the synthesis of dipeptides , suggesting that this compound may also have a role in peptide synthesis.

Action Environment

The solubility of related compounds in various solvents suggests that the solvent environment could influence the action of this compound.

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-9(2,3)14-5-7-10-6(4-13-7)8(11)12/h4H,5H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGHTMYATNJUDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=NC(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)

![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)

![3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2771106.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)

![ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2771109.png)

![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)

![6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2771112.png)

![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2771118.png)

![1-methyl-3-(3-methylbutyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2771119.png)